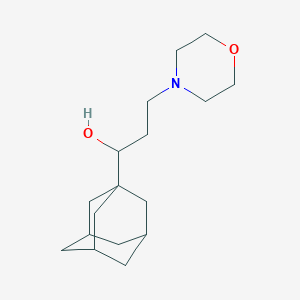
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-Adamantyl)-4-morpholinepropanol is a compound that features an adamantane moiety, a morpholine ring, and a propanol group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science. The morpholine ring adds to the compound’s versatility, allowing for various chemical modifications and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol typically involves the reaction of 1-adamantyl bromide with morpholine in the presence of a base, followed by the addition of a propanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-Adamantyl)-4-morpholinepropanol undergoes various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives .
Applications De Recherche Scientifique
Alpha-(1-Adamantyl)-4-morpholinepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The morpholine ring can form hydrogen bonds with biological targets, further enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylcarboxylic acid: Utilized in the synthesis of pharmaceuticals and advanced materials.
Adamantane: The parent compound, used as a scaffold in various chemical and pharmaceutical applications.
Uniqueness
Alpha-(1-Adamantyl)-4-morpholinepropanol stands out due to its unique combination of an adamantane moiety, a morpholine ring, and a propanol group. This combination provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications .
Propriétés
Numéro CAS |
15037-70-4 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
Clé InChI |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
SMILES canonique |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Synonymes |
α-(1-Adamantyl)-4-morpholine-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















